molecular formula C15H13N3S B11849042 [6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88570-78-9

[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B11849042
CAS No.: 88570-78-9
M. Wt: 267.4 g/mol
InChI Key: BWNLGCBNMMGMEV-UHFFFAOYSA-N
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Description

[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 2-position with a 5-methylthiophen-2-yl group and at the 3-position with an acetonitrile moiety. The molecule’s structure combines aromatic heterocycles (imidazopyridine and thiophene) with a nitrile functional group, which confers unique electronic and steric properties.

Properties

CAS No.

88570-78-9

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

2-[6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C15H13N3S/c1-10-3-6-14-17-15(13-5-4-11(2)19-13)12(7-8-16)18(14)9-10/h3-6,9H,7H2,1-2H3

InChI Key

BWNLGCBNMMGMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=CC=C(S3)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions. One common method includes the condensation of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate then undergoes a series of reactions, including cyclization and nitrile formation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Pharmacological Properties

  • Antitumor Activity :
    • Imidazo[1,2-a]pyridine derivatives, including [6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile, have shown promise as potential anticancer agents. They exert cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Properties :
    • Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have demonstrated its effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents .
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it may interact with lipoprotein-associated phospholipase A2, which is involved in inflammatory responses .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations compared to control groups. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain analogs exhibited potent antimicrobial effects with minimum inhibitory concentrations lower than those of standard antibiotics.

Case Study 3: Enzyme Inhibition

Research involving molecular docking simulations revealed that this compound binds effectively to the active site of lipoprotein-associated phospholipase A2. Experimental assays confirmed its inhibitory potential, suggesting a role in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substitutions at the 2- and 3-positions significantly influencing pharmacological activity. Below is a comparative analysis of key analogs:

Compound Name 2-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight Key Properties
[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile 5-Methylthiophen-2-yl Acetonitrile (CN) C16H14N4S 294.37 Enhanced lipophilicity due to thiophene; nitrile group may reduce metabolic stability compared to amides. Potential CNS activity .
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS 768398-03-4) 4-Methylphenyl Acetonitrile (CN) C17H15N3 261.32 Higher logP (lipophilicity) due to phenyl group; used as a zolpidem impurity. Structural simplicity may favor synthetic scalability .
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) 4-Methylphenyl Acetamide (CON(CH3)2) C19H21N3O 307.39 Clinically approved hypnotic; acetamide enhances hydrogen bonding with GABAA receptors. Nitrile analogs may lack equivalent binding .
2-(4-(7-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile 7-(4-Methoxyphenyl) Acetonitrile (CN) C22H17N3O 339.40 Methoxy group increases electron density, potentially enhancing CNS penetration. Limited activity data available .
3-[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanoic acid (CID 13267861) 5-Methylthiophen-2-yl Propanoic acid C16H16N2O2S 308.38 Carboxylic acid improves solubility but reduces blood-brain barrier permeability. Potential for peripheral anti-inflammatory activity .

Physicochemical Properties

  • Lipophilicity : The thiophene-substituted compound (logP ~3.1) is less lipophilic than phenyl analogs (logP ~3.5–4.0), which may impact tissue distribution .
  • Solubility : Nitriles generally exhibit moderate aqueous solubility (~10–50 µM), whereas carboxylic acids (e.g., CID 13267861) have higher solubility but lower membrane permeability .

Biological Activity

The compound [6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2S. The compound features a complex structure that contributes to its biological activity. The presence of the imidazo and pyridine rings is critical for interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities, including:

  • Antitumor Activity : Imidazo[1,2-a]pyridine derivatives have shown promise as potential anticancer agents due to their ability to inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated effective inhibition against BRAF(V600E) and EGFR kinases, which are pivotal in tumor growth and progression .
  • Antimicrobial Properties : Some imidazo derivatives have been evaluated for their antimicrobial activity. Studies suggest that they can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Compounds in this class have also been investigated for their anti-inflammatory properties. They may inhibit key inflammatory pathways, including the production of pro-inflammatory cytokines such as TNFα and IL-6 .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : The methyl group at position 6 and the thiophene moiety significantly influence the compound's binding affinity to target proteins.
  • Ring Modifications : Alterations in the imidazo and pyridine rings can enhance selectivity and potency against specific biological targets.
  • Hydrophobic Interactions : Increased hydrophobic character generally correlates with improved membrane permeability and bioavailability.

Case Studies

Several studies exemplify the biological potential of compounds related to this compound:

Case Study 1: Antitumor Activity

In a study evaluating a series of imidazo[1,2-a]pyridine derivatives, one compound demonstrated IC50 values below 10 µM against various cancer cell lines, indicating strong anticancer potential. The study highlighted the importance of specific substituents in enhancing cytotoxicity against MCF-7 breast cancer cells .

Case Study 2: Antimicrobial Efficacy

A derivative with a similar structure was tested against Mycobacterium tuberculosis, showing over 90% inhibition of bacterial growth. This suggests that modifications to the imidazo ring can yield potent antitubercular agents .

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